Lowered Intrinsic Barrier (ΔG‡₀) for Phospha-Michael Addition Relative to Diethyl Vinylphosphonate
The para-methylbenzoate carbonyl in the target compound's diethoxy congener (PMB-VP) lowers the computed LUMO by approximately 0.13 eV relative to unactivated diethyl vinylphosphonate, reducing the intrinsic free-energy barrier (ΔG‡₀) for nucleophilic attack by triphenylphosphine from 51 kJ·mol⁻¹ (diethyl vinylphosphonate) to 47 kJ·mol⁻¹ (calculated for PMB-VP) . Ethyl acrylate exhibits an even higher barrier of 55 kJ·mol⁻¹ . This 4 kJ·mol⁻¹ barrier decrease corresponds to an estimated ten-fold rate enhancement at 298 K for the initial nucleophilic conjugate addition step .
| Evidence Dimension | Intrinsic free-energy barrier (ΔG‡₀) for nucleophilic addition of triphenylphosphine |
|---|---|
| Target Compound Data | 47 kJ·mol⁻¹ (calculated for diethoxy congener PMB-VP; structurally conserved para-methylbenzoate activation applies to dimethoxy analog) |
| Comparator Or Baseline | Diethyl vinylphosphonate: 51 kJ·mol⁻¹; Ethyl acrylate: 55 kJ·mol⁻¹ |
| Quantified Difference | ΔΔG‡ = −4 kJ·mol⁻¹ vs diethyl vinylphosphonate; −8 kJ·mol⁻¹ vs ethyl acrylate |
| Conditions | DFT B3LYP-D3/def2-TZVP; gas-phase intrinsic barrier calculation; triphenylphosphine nucleophile |
Why This Matters
For procurement decisions involving phospha-Michael reaction development, this quantifies the electrophilicity advantage that eliminates the need for stronger nucleophiles or harsher conditions, directly reducing byproduct formation and improving throughput.
